![molecular formula C8H5F3N2 B1311960 2-(Trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 73221-12-2](/img/structure/B1311960.png)
2-(Trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
2-(Trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through several methods. One common approach involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . Another method includes the condensation of 2-aminopyridine with aldehydes, followed by trifluoromethylation . These reactions typically occur under mild conditions and are tolerant of various functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. For example, a one-pot three-component method using 2-aminopyridine, substituted phenacyl bromides, and trifluoroacetaldehyde methyl hemiacetal under solvent-free and catalyst-free conditions has been described . This method offers good to excellent yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic trifluoromethylating agents, radical scavengers, and UV absorption spectroscopic studies . The reactions often occur under mild conditions and are tolerant of various functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives of the original compound .
Scientific Research Applications
2-(Trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)imidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, the compound can undergo visible-light-promoted trifluoromethylation, which involves the formation of radical intermediates and subsequent reactions with electrophilic trifluoromethylating agents . These reactions can lead to the formation of biologically active derivatives that interact with specific molecular targets in biological systems .
Comparison with Similar Compounds
2-(Trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine: This compound has a similar structure but features a pyrazine ring instead of a pyridine ring.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound includes a chlorine atom in addition to the trifluoromethyl group.
The uniqueness of this compound lies in its specific trifluoromethylation pattern and the resulting chemical properties and biological activities.
Biological Activity
2-(Trifluoromethyl)imidazo[1,2-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are known for their varied biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties. The introduction of a trifluoromethyl group enhances the lipophilicity and biological activity of these compounds.
1. Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives showed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 100 μg/mL. Notably, compounds IPA-6 and IPA-9 displayed excellent anti-tubercular activity with MIC values of 0.05 μg/mL and 0.4 μg/mL respectively .
Compound | MIC (μg/mL) | Activity |
---|---|---|
IPA-6 | 0.05 | Excellent anti-TB |
IPA-9 | 0.4 | Excellent anti-TB |
IPA-5 | >100 | Poor anti-TB |
2. Anticancer Activity
The potential of this compound as an anticancer agent has been explored in various studies. A recent investigation identified a novel derivative (I-11) as a potent inhibitor against KRAS G12C-mutated cancer cells. This compound was shown to induce significant cytotoxic effects through targeted covalent inhibition mechanisms .
3. Modulation of Serotonin Receptors
Imidazo[1,2-a]pyridine derivatives have also been studied for their ability to modulate serotonin receptors, particularly the 5-HT2A receptor. These compounds are being evaluated for their potential in treating sleep disorders and other mood-related conditions .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Phospholipase A2 (PLA2) : Some derivatives have been shown to inhibit PLA2 with significant potency, suggesting a role in inflammatory pathways .
- Serotonin Receptors : Modulation of serotonin receptors can influence neurotransmitter systems involved in mood regulation and sleep cycles .
Study on Anti-Trypanosomal Activity
A collaborative screening effort identified an imidazo[1,2-a]pyridine derivative with promising anti-trypanosomal activity against Trypanosoma cruzi. The compound demonstrated efficacy in both intracellular infection assays and showed potential for further development as an antiparasitic agent .
Synthesis and Evaluation
A one-pot synthesis method has been developed for novel bioactive tri-substituted imidazo[1,2-a]pyridines. These compounds were evaluated for their biological activities using various in vitro assays, confirming their potential as therapeutic agents across multiple disease models .
Summary
The compound this compound exhibits a range of biological activities that make it a valuable scaffold in medicinal chemistry. Its antimicrobial and anticancer properties are particularly noteworthy, alongside its role as a modulator of serotonin receptors. Ongoing research continues to explore its therapeutic potential across various fields.
Properties
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-5-13-4-2-1-3-7(13)12-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYILVDGCNPKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452981 | |
Record name | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73221-12-2 | |
Record name | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to obtain 2-(trifluoromethyl)imidazo[1,2-a]pyridines?
A1: The research primarily highlights a novel synthetic route to 2-(trifluoromethyl)imidazo[1,2-a]pyridines utilizing the reaction between pyridinium alkoxycarbonylmethylides and trifluoroacetonitrile [, ]. This method offers control over the substituents on the imidazo[1,2-a]pyridine ring by varying the alkoxycarbonylmethylide precursor.
Q2: What is the significance of the reaction between pyridinium alkoxycarbonylmethylides and perfluoroalkanenitriles like trifluoroacetonitrile?
A2: This reaction is significant because it provides a direct and efficient method for synthesizing 2-(trifluoromethyl)imidazo[1,2-a]pyridines []. These compounds are valuable building blocks in organic synthesis and medicinal chemistry due to the unique properties imparted by the trifluoromethyl group and the imidazo[1,2-a]pyridine scaffold.
Q3: Can the reaction conditions influence the product distribution in the synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridines?
A3: Yes, the research demonstrates that adjusting the reactant ratios (pyridinium alkoxycarbonylmethylide and perfluoroalkanenitrile) directly impacts the yield of desired products []. For instance, using an excess of trifluoroacetonitrile can lead to the preferential formation of pyridinium 4,5-dihydro-4-oxo-2,6-bis(trifluoromethyl)pyrimidin-5-ylide, a byproduct, instead of the target 2-(trifluoromethyl)imidazo[1,2-a]pyridine.
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